molecular formula C8H5Cl3O B3110678 2,5-Dichloro-4-methylbenzoyl chloride CAS No. 1804896-44-3

2,5-Dichloro-4-methylbenzoyl chloride

Cat. No.: B3110678
CAS No.: 1804896-44-3
M. Wt: 223.5 g/mol
InChI Key: HGQKUWNUOTWRBX-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 5 positions and a methyl group at the 4 position. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichloro-4-methylbenzoyl chloride can be synthesized through the chlorination of 4-methylbenzoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 4-methylbenzoyl chloride is exposed to chlorine gas. The process is optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-methylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,5-dichloro-4-methylbenzyl alcohol.

    Oxidation Reactions: It can be oxidized to form 2,5-dichloro-4-methylbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoyl chlorides where the chlorine atoms are replaced by other functional groups.

    Reduction: The major product is 2,5-dichloro-4-methylbenzyl alcohol.

    Oxidation: The major product is 2,5-dichloro-4-methylbenzoic acid.

Scientific Research Applications

2,5-Dichloro-4-methylbenzoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Chemical Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-methylbenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used. For example, in pharmaceutical research, it may act as an acylating agent to modify drug molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoyl chloride: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2,3-Dichlorobenzoyl chloride: Chlorine atoms at the 2 and 3 positions.

    4-Methylbenzoyl chloride: Lacks the chlorine substituents.

Uniqueness

2,5-Dichloro-4-methylbenzoyl chloride is unique due to the specific positioning of the chlorine atoms and the methyl group, which can influence its reactivity and the types of reactions it undergoes. This unique substitution pattern can lead to different chemical properties and applications compared to other benzoyl chloride derivatives.

Properties

IUPAC Name

2,5-dichloro-4-methylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQKUWNUOTWRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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